molecular formula C5H4ClNO2 B12361418 3-chloro-4-hydroxy-3H-pyridin-6-one

3-chloro-4-hydroxy-3H-pyridin-6-one

Cat. No.: B12361418
M. Wt: 145.54 g/mol
InChI Key: DVQRYVKWPRECLL-UHFFFAOYSA-N
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Description

3-chloro-4-hydroxy-3H-pyridin-6-one is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-hydroxy-3H-pyridin-6-one can be achieved through several methods. One common approach involves the chlorination of 4-hydroxy-3H-pyridin-6-one using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-hydroxy-3H-pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alkyl halides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-chloro-4-oxo-3H-pyridin-6-one or 3-chloro-4-carboxy-3H-pyridin-6-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of 3-substituted-4-hydroxy-3H-pyridin-6-one derivatives.

Scientific Research Applications

3-chloro-4-hydroxy-3H-pyridin-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 3-chloro-4-hydroxy-3H-pyridin-6-one involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3H-pyridin-6-one: Lacks the chlorine substitution, which may affect its reactivity and biological activity.

    3-chloro-4-oxo-3H-pyridin-6-one: An oxidized derivative with different chemical properties.

    3-chloro-4-amino-3H-pyridin-6-one: Contains an amino group instead of a hydroxyl group, leading to different reactivity and applications.

Uniqueness

3-chloro-4-hydroxy-3H-pyridin-6-one is unique due to the presence of both chlorine and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C5H4ClNO2

Molecular Weight

145.54 g/mol

IUPAC Name

3-chloro-4-hydroxy-3H-pyridin-6-one

InChI

InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-3,8H

InChI Key

DVQRYVKWPRECLL-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C=C(C1Cl)O

Origin of Product

United States

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